3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one
Description
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)-1,4-diazaspiro[4.4]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-20(18,19)11-6-4-10(5-7-11)12-13(17)16-14(15-12)8-2-3-9-14/h4-7,12,15H,2-3,8-9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAVROHDOLBYBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2C(=O)NC3(N2)CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
The spirocyclic 1,4-diazaspiro[4.4]nonan-2-one core is typically synthesized via intramolecular cyclization. Two dominant pathways are observed:
Nitrile Imine Cycloaddition
A [3+2] cycloaddition between nitrile imines and thiohydantoins forms the spiro ring system. Nitrile imines are generated in situ from hydrazonyl chlorides under basic conditions (e.g., triethylamine). This method achieves regioselectivity by targeting C=C and C=S dipolarophiles in the thiohydantoin moiety.
Michael Addition-Intramolecular Cyclization
A Michael addition of nitroalkanes to α,β-unsaturated esters, followed by nitro group reduction and lactamization, constructs the spiro framework. For example:
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Michael adduct formation using NaBH₄/NiCl₂ for nitro reduction.
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K₂CO₃-mediated cyclization to form the diazaspiro structure.
Introduction of the 4-(Methylsulfonyl)phenyl Group
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling installs the aryl sulfone moiety. Key steps include:
Representative Reaction Table
Direct Sulfonation
Alternative routes employ sulfonating agents:
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Reagents : Methanesulfonyl chloride (MsCl), pyridine.
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Solvent : Dichloromethane, 0°C→RT.
This method avoids transition metals but requires strict anhydrous conditions.
Industrial-Scale Synthesis
Continuous Flow Reactor Optimization
Large-scale production (≥100 kg batches) utilizes continuous flow systems to enhance efficiency:
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Residence Time : 15–30 minutes.
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Temperature : 120–140°C.
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Catalyst Recycling : Pd/C recovery achieves >90% efficiency.
Green Chemistry Adaptations
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Solvent Replacement : Substitution of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
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Waste Minimization : In situ quench protocols decrease aqueous waste by 40%.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Comparative Analysis of Methodologies
| Parameter | Cycloaddition | Suzuki Coupling | Direct Sulfonation |
|---|---|---|---|
| Yield | 68% | 72% | 65% |
| Purity | 98.2% | 99.1% | 97.8% |
| Scalability | Lab-scale | Pilot-scale | Lab-scale |
| Cost | $$ | $$$ | $ |
Emerging Techniques
Au(I)-Mediated Annulation
Gold(I) catalysts enable three-component reactions at ambient temperatures:
Chemical Reactions Analysis
Types of Reactions
3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the spirocyclic nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an inhibitor of cyclooxygenase enzymes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related 1,4-diazaspiro[4.4]nonan-2-one derivatives, focusing on substituent effects, spiro ring variations, and physicochemical properties.
Substituent Effects on the Phenyl Ring
The phenyl ring substituent significantly influences molecular properties. Key analogs include:
Halogen-Substituted Derivatives
- 3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one Substituents: Bromo (Br) at position 3, fluoro (F) at position 4. Molecular Formula: C₁₃H₁₄BrFN₂O . Properties: Halogens increase lipophilicity and may enhance membrane permeability. Bromine’s steric bulk could hinder binding in certain targets.
- 3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]nonan-2-one (CAS 950589-52-3) Substituent: Chloro (Cl) at position 4. Properties: Chlorine’s moderate electronegativity balances lipophilicity and electronic effects .
Electron-Withdrawing vs. Electron-Donating Groups
3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]decan-2-one (CAS 923975-88-6)
- Target Compound: 3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one Substituent: Methylsulfonyl (SO₂Me) at position 4.
Spiro Ring Variations
The spiro ring size affects conformational flexibility:
- 1,4-Diazaspiro[4.5]decan-2-one (e.g., 3-(4-methoxyphenyl) analog): A larger spiro system (five-membered ring) increases flexibility, which could improve binding to larger active sites .
Physicochemical Properties
Comparative data for select analogs:
Notes:
- The (3S)-1-methyl-3-(phenylmethyl) derivative has a lower density (1.14 g/cm³) and moderate pKa (5.88), suggesting balanced solubility and bioavailability.
- Methylsulfonyl groups (as in the target compound) are associated with enhanced metabolic stability and target affinity in related compounds (e.g., piperidine derivatives in ) .
Biological Activity
3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one, a compound with the chemical formula C₁₄H₁₈N₂O₃S and a molecular weight of 294.37 g/mol, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's synthesis, biological evaluations, and relevant case studies.
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the formation of diazaspiro compounds through cyclization methods. The specific synthetic route is not detailed in the available literature but is similar to other diazaspiro compounds which often utilize key intermediates such as hydrazones and oximes.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial, anti-inflammatory, and COX inhibitory properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii. In particular, one study highlighted that certain derivatives demonstrated growth inhibition rates ranging from 85% to 97% against these pathogens .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory activity through selective inhibition of cyclooxygenase-2 (COX-2). Compounds similar to this compound have been reported to possess IC50 values between 0.10 and 0.31 µM for COX-2 inhibition, showcasing a high selectivity index compared to traditional NSAIDs like indomethacin . This selectivity is crucial for reducing gastrointestinal side effects commonly associated with non-selective COX inhibitors.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Antibacterial Activity :
- COX Inhibition Analysis :
Data Tables
| Activity Type | IC50 (µM) | Selectivity Index | Remarks |
|---|---|---|---|
| COX-2 Inhibition | 0.10 - 0.31 | 31.29 - 132 | High selectivity over COX-1 |
| Antibacterial Efficacy | N/A | N/A | Effective against multiple pathogens |
| Cytotoxicity (Human Cells) | > Therapeutic Dose | N/A | Non-toxic at therapeutic concentrations |
Q & A
Q. What are the recommended synthetic routes for 3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with the formation of the spirocyclic core. For example, a reductive amination or cyclization strategy may be employed to construct the 1,4-diazaspiro[4.4]nonan-2-one scaffold. A critical intermediate is the aldehyde derivative (e.g., 3-[4-(methylsulfonyl)phenyl]prop-2-ynal), which undergoes nucleophilic addition or coupling reactions. Post-synthetic modifications, such as sulfonylation or methylation, are performed to introduce the methylsulfonylphenyl group. Structural validation of intermediates via H/C NMR and high-resolution mass spectrometry (HRMS) is essential to ensure purity .
Q. How can researchers verify the structural integrity of this compound post-synthesis using spectroscopic methods?
- Methodological Answer : A combination of spectroscopic techniques is recommended:
- NMR : Analyze H and C spectra to confirm the spirocyclic structure and methylsulfonyl substituent. Key signals include the carbonyl group (C=O) at ~170 ppm in C NMR and aromatic protons from the phenyl ring.
- Mass Spectrometry : HRMS or LC-MS/MS can confirm the molecular ion peak (e.g., [M+H]) and fragmentation patterns.
- IR Spectroscopy : Detect characteristic stretches for the sulfonyl group (S=O at ~1150–1300 cm) and carbonyl (C=O at ~1650–1750 cm).
Discrepancies in spectral data should prompt re-evaluation of synthetic steps or purification methods .
Advanced Research Questions
Q. What strategies are employed to investigate the structure-activity relationship (SAR) of this compound in enzyme inhibition studies?
- Methodological Answer : SAR studies focus on modifying the spirocyclic core and substituents:
- Core Modifications : Compare activity of 1,4-diazaspiro[4.4]nonan-2-one derivatives with varying ring sizes (e.g., 4.5 vs. 4.4) to assess steric and electronic effects.
- Substituent Analysis : Replace the methylsulfonyl group with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) to evaluate binding affinity changes.
- In Vitro Assays : Use enzyme inhibition assays (e.g., IC determination) against targets like cyclooxygenase (COX) or kinases. Parallel molecular docking studies (e.g., AutoDock Vina) can predict binding modes and guide synthetic priorities .
Q. How can computational modeling predict the binding affinity of this compound to target proteins, and what validation methods are used?
- Methodological Answer :
- Molecular Docking : Use software like Schrödinger Suite or GROMACS to simulate interactions between the compound and active sites (e.g., COX-2). Key parameters include binding energy (ΔG) and hydrogen-bonding networks.
- MD Simulations : Perform molecular dynamics (MD) simulations to assess stability of the protein-ligand complex over time (e.g., 100 ns trajectories).
- Validation : Cross-validate predictions with experimental data (e.g., surface plasmon resonance (SPR) for binding kinetics or X-ray crystallography for co-crystal structures). Discrepancies may indicate limitations in force fields or solvation models .
Q. What experimental approaches resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Optimization : Standardize assay conditions (e.g., buffer pH, temperature) to minimize variability. For cell-based assays, control for membrane permeability using techniques like Caco-2 monolayer studies.
- Orthogonal Assays : Validate findings with complementary methods (e.g., fluorescence polarization alongside enzyme-linked immunosorbent assay (ELISA)).
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends. Statistical tools like ANOVA or machine learning models (e.g., random forests) can highlight confounding variables .
Specialized Technical Questions
Q. How is the metabolic stability of this compound assessed in preclinical studies?
- Methodological Answer :
- In Vitro Methods : Use liver microsomes (human or rodent) to measure half-life () and intrinsic clearance (CL). Monitor metabolites via LC-MS/MS.
- In Vivo PK Studies : Administer the compound intravenously/orally to rodents and collect plasma samples at timed intervals. Non-compartmental analysis (NCA) calculates AUC, , and bioavailability.
- CYP Inhibition Screening : Test against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
